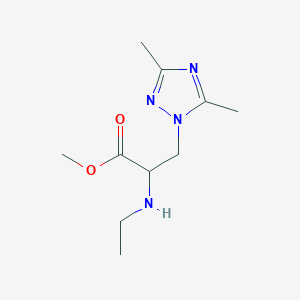

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate

Description

Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is a secondary amine derivative featuring a 1,2,4-triazole core substituted with methyl groups at positions 3 and 3. The ethylamino and ester functional groups enhance its polarity, influencing solubility and reactivity.

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate |

InChI |

InChI=1S/C10H18N4O2/c1-5-11-9(10(15)16-4)6-14-8(3)12-7(2)13-14/h9,11H,5-6H2,1-4H3 |

InChI Key |

GXTOLTUAZDARBI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C(=NC(=N1)C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Alkylation: The triazole ring is then alkylated with methyl and ethyl groups under basic conditions.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the ethylamino group.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Oxidized triazole derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Substituted triazole compounds.

Scientific Research Applications

Chemistry

Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

Material Science: Triazole derivatives are often used in the development of new materials with specific properties.

Biology

Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for such applications.

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

Pharmaceutical Development: The compound may be investigated for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry

Agrochemicals: The compound may be used in the development of pesticides or herbicides.

Polymer Additives: It may be used as an additive in polymers to enhance specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Substitution Patterns

(a) Methyl 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate (Compound 3)

- Structural Differences: While the target compound contains a 1,2,4-triazole ring, Compound 3 (from Molecules 2015) features a 1,2,3-triazole core with a phenyl group and methyl substituents. The ethylidene hydrazinecarbodithioate side chain in Compound 3 contrasts with the ethylamino-ester motif in the target compound .

- Reactivity: Compound 3 undergoes reactions with electrophiles like ethyl 2-chloro-2-(2-phenylhydrazono)acetate to form thiadiazole derivatives (e.g., 9b), suggesting greater versatility in heterocyclic transformations compared to the discontinued target compound .

(b) 3,5-Di(4',5'-Diphenyl-1H-Imidazol-1-yl)-1H-1,2,4-Triazole (C1)

- Structural Differences : This compound (from Design and One-Pot Synthesis...) replaces the methyl and ethyl groups of the target with bulky diphenylimidazole substituents. The 1,2,4-triazole core is retained but functionalized with entirely aromatic side chains .

- Synthesis: C1 is synthesized via a one-pot reaction using benzil, aldehydes, and 3,5-diamino-1,2,4-triazole under ceric ammonium nitrate (CAN) catalysis. This method emphasizes modularity for diverse imidazole-triazole hybrids, unlike the target compound’s unspecified route .

Secondary Amines with Bioactive Moieties

(a) Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)

- Functional Groups: Compound 9b combines a thiadiazole ring with triazole and phenyl groups.

- Applications : While 9b’s bioactivity is unstated, its structural complexity suggests utility in drug discovery, contrasting with the target compound’s discontinuation due to unspecified limitations .

(b) Impurities in Drospirenone/Ethinyl Estradiol Formulations

- Comparison : Compounds like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (from USP 35–NF 30) share secondary amine motifs but incorporate naphthol and thiophene groups. These impurities highlight the importance of steric and electronic effects in amine stability, which may relate to the target compound’s discontinuation .

Key Comparative Data

Research Implications and Limitations

The discontinuation of Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate may stem from synthetic challenges, stability issues, or insufficient bioactivity compared to analogs like Compound 3 or C1. Further studies could explore:

- Alternative synthetic pathways to improve yield or purity.

- Functionalization of the 1,2,4-triazole core with varied amines or esters for enhanced properties.

- Comparative bioactivity screening against triazole-based therapeutics (e.g., antifungals or kinase inhibitors).

Biological Activity

Methyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 198.23 g/mol

- CAS Number : 1250278-88-6

- Structure : The compound features a triazole ring, which is known for its role in various biological activities.

The biological activity of this compound is largely attributed to the presence of the triazole moiety, which can interact with various biological targets. Triazoles are known to exhibit antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial in ergosterol biosynthesis in fungi. Additionally, the ethylamino group may enhance solubility and bioavailability.

Antifungal Activity

Research indicates that compounds containing triazole structures exhibit significant antifungal activity. This compound has been evaluated for its efficacy against several fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 4 µg/mL |

These results suggest that the compound could serve as a potential therapeutic agent for treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. This compound was tested on various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 | 15.0 | Inhibition of cell proliferation |

| A549 | 10.0 | Cell cycle arrest at G2/M phase |

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Antifungal Activity : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Candida species in vitro and showed lower toxicity to human cells compared to existing antifungal agents .

- Anticancer Research : In a recent publication by Johnson et al. (2024), the compound was found to induce apoptosis in breast cancer cells through reactive oxygen species (ROS) generation and activation of caspases . This study highlighted the importance of further exploring the structure-activity relationship (SAR) to optimize its anticancer properties.

- Synergistic Effects : A combination study with conventional antifungals revealed that this compound could enhance the efficacy of existing treatments against resistant fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.